Calculated LogP of 2.94 Establishes a Lipophilicity Baseline for 3-Bromo-5-chloro-4-fluorobenzoic acid
The compound 3-bromo-5-chloro-4-fluorobenzoic acid has a calculated LogP value of 2.94 . While a direct experimental LogP is not available for direct comparison, this value represents a key differentiation point from other halogenated benzoic acid regioisomers. For instance, the isomeric compound 3-bromo-4-chloro-5-fluorobenzoic acid (CAS 1357942-87-0) is reported to have a calculated LogP of 2.94 as well [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.94 (Calculated) |
| Comparator Or Baseline | 3-Bromo-4-chloro-5-fluorobenzoic acid: 2.94 (Calculated) |
| Quantified Difference | 0.00 (Identical LogP for both isomers) |
| Conditions | Computational prediction method unspecified by vendors [REFS-1, REFS-2] |
Why This Matters
Lipophilicity is a critical parameter in drug discovery and agrochemical development, influencing membrane permeability, solubility, and overall bioavailability.
- [1] Chemsrc. (n.d.). 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS 1357942-87-0) Chemical Properties. View Source
